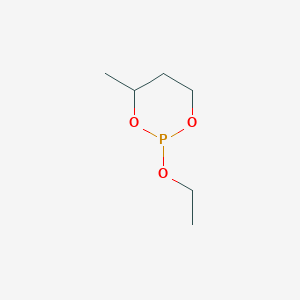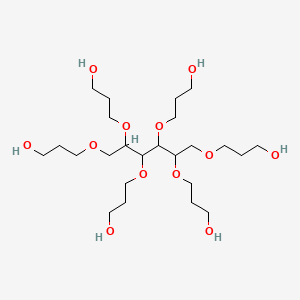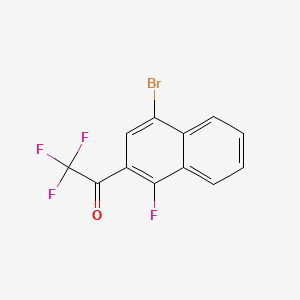
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the brominated naphthalene.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to enhance efficiency and scalability .
化学反应分析
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
相似化合物的比较
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane: This compound also contains bromine and fluorine atoms but has a methylsulfane group instead of a trifluoromethyl group.
(4-Bromo-1-fluoronaphthalen-2-yl)(phenyl)methanone: This compound has a phenyl group attached to the naphthalene ring instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H5BrF4O |
|---|---|
分子量 |
321.06 g/mol |
IUPAC 名称 |
1-(4-bromo-1-fluoronaphthalen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H5BrF4O/c13-9-5-8(11(18)12(15,16)17)10(14)7-4-2-1-3-6(7)9/h1-5H |
InChI 键 |
DNECXGCSLZLABE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


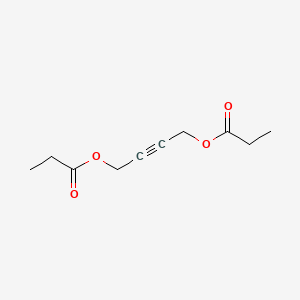
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
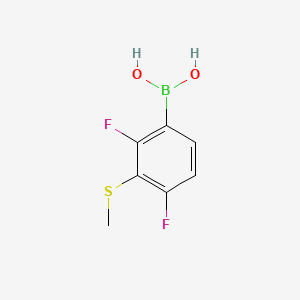
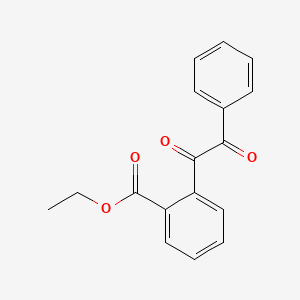
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
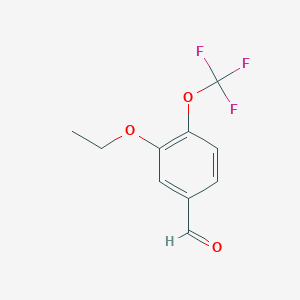
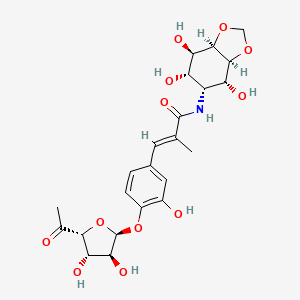
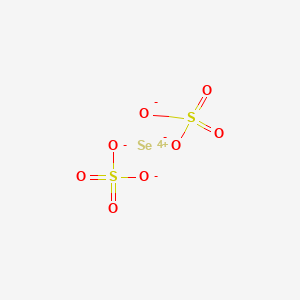
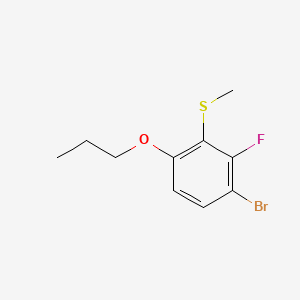
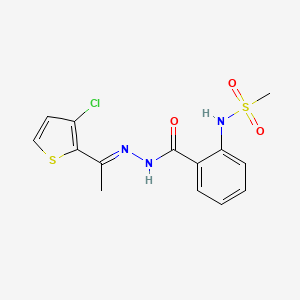
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
